![molecular formula C16H15NO5S B1381126 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858249-67-8](/img/structure/B1381126.png)
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
The compound “4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a complex organic molecule. It contains a benzylsulfonyl group, a dihydro-1,4-benzoxazine ring, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzylsulfonyl group might undergo reactions with nucleophiles, the dihydro-1,4-benzoxazine ring might participate in ring-opening reactions, and the carboxylic acid group could react with bases or be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could influence its solubility in water, while the aromatic benzylsulfonyl group and the dihydro-1,4-benzoxazine ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Antimalarial Activity
The compound 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been studied for its potential use in antimalarial drugs. Research has focused on synthesizing derivatives of this compound and evaluating their efficacy against malaria-causing Plasmodium species .
Synthesis of Hydrazine Derivatives
This compound may also be involved in the synthesis of hydrazine derivatives through C-N coupling reactions. Such derivatives are valuable in various chemical processes and pharmaceutical applications .
Medicinal Chemistry Applications
In medicinal chemistry, benzoxaboroles, which are structurally related to the compound , play significant roles. They are used in organic synthesis, molecular recognition, and supramolecular chemistry due to their versatile scaffold .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis and degradation of certain biomolecules .
Pharmacokinetics
Similar compounds have been shown to have varied bioavailability and are metabolized by various enzymes in the body .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSKXNIGWQETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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